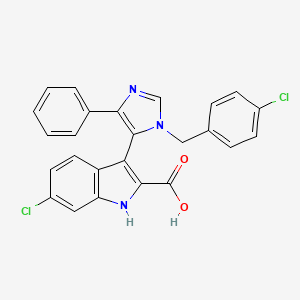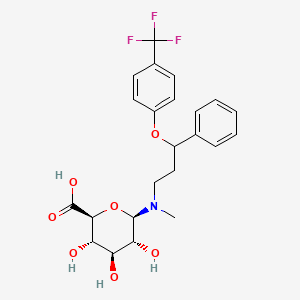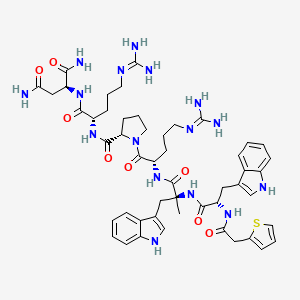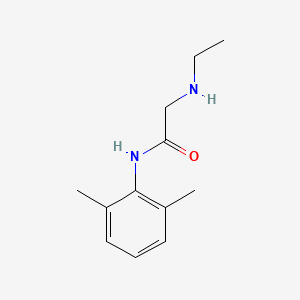![molecular formula C29H24N4O3 B10815276 5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)
5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Despite its promising attributes, it has been flagged as unsuitable for use as a chemical probe . This article delves into the details of Kinome_1901, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Kinome_1901 involves multiple steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of Kinome_1901 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification methods to meet industrial standards.
化学反应分析
Types of Reactions: Kinome_1901 can undergo several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Kinome_1901 and the reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Potential applications in the development of new materials and chemical processes.
作用机制
The mechanism by which Kinome_1901 exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity towards different proteins and enzymes.
相似化合物的比较
Kinome_1901 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Kinome_1902, Kinome_1903, and Kinome_1904.
Comparison: While these compounds share structural similarities, Kinome_1901 may exhibit distinct reactivity patterns and biological activities. For instance, Kinome_1901 might have a higher binding affinity for certain proteins compared to its analogs, making it a unique candidate for specific applications.
属性
分子式 |
C29H24N4O3 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C29H24N4O3/c30-21(10-20-15-32-27-6-2-1-5-24(20)27)17-36-23-11-19(14-31-16-23)18-7-8-28-25(12-18)26(29(34)33-28)13-22-4-3-9-35-22/h1-9,11-16,21,32H,10,17,30H2,(H,33,34) |
InChI 键 |
BSFNGHCTZDCQBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C4=CC5=C(C=C4)NC(=O)C5=CC6=CC=CO6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)

![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)

![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)


![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)

![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B10815264.png)


